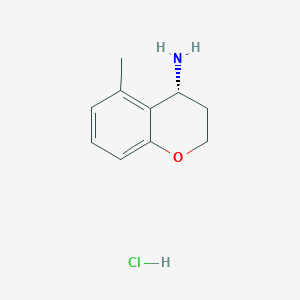

(R)-5-Methylchroman-4-amine hydrochloride

CAS No.: 1330286-45-7

Cat. No.: VC3023551

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1330286-45-7 |

|---|---|

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| IUPAC Name | (4R)-5-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO.ClH/c1-7-3-2-4-9-10(7)8(11)5-6-12-9;/h2-4,8H,5-6,11H2,1H3;1H/t8-;/m1./s1 |

| Standard InChI Key | WEFSCHHYQWHEMT-DDWIOCJRSA-N |

| Isomeric SMILES | CC1=C2[C@@H](CCOC2=CC=C1)N.Cl |

| SMILES | CC1=C2C(CCOC2=CC=C1)N.Cl |

| Canonical SMILES | CC1=C2C(CCOC2=CC=C1)N.Cl |

Introduction

Chemical Identity and Physical Properties

(R)-5-Methylchroman-4-amine hydrochloride belongs to the family of chroman derivatives, which are characterized by a benzopyran ring system. The compound features a methyl group at the 5-position and an amine functional group at the 4-position of the chroman ring structure, with specific R-configuration stereochemistry. This structural arrangement confers unique chemical properties that make it valuable for medicinal chemistry applications.

The compound is identified by the CAS number 1330286-45-7 and has the molecular formula C10H14ClNO, with a molecular weight of 199.68 g/mol. The IUPAC name for this compound is (4R)-5-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride, which precisely describes its chemical structure and stereochemical configuration.

Physical and Chemical Properties

(R)-5-Methylchroman-4-amine hydrochloride exhibits specific physicochemical characteristics that influence its behavior in chemical reactions and biological systems. Its structural features, particularly the amine group at the 4-position, provide sites for hydrogen bonding and potential interactions with biological targets. The methyl substituent at the 5-position contributes to the compound's lipophilicity, which may affect its membrane permeability and distribution in biological systems.

Table 1 summarizes the key physical and chemical properties of (R)-5-Methylchroman-4-amine hydrochloride:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1330286-45-7 | |

| Molecular Formula | C10H14ClNO | |

| Molecular Weight | 199.68 g/mol | |

| IUPAC Name | (4R)-5-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

| Standard InChI | InChI=1S/C10H13NO.ClH/c1-7-3-2-4-9-10(7)8(11)5-6-12-9;/h2-4,8H,5-6,11H2,1H3;1H/t8-;/m1./s1 | |

| Standard InChIKey | WEFSCHHYQWHEMT-DDWIOCJRSA-N | |

| Isomeric SMILES | CC1=C2C@@HN.Cl |

Synthesis Methods and Analytical Techniques

The synthesis of (R)-5-Methylchroman-4-amine hydrochloride involves several established methodologies that enable researchers to produce this compound with the desired stereochemical configuration. Understanding these synthetic routes is essential for optimizing production processes and ensuring the purity of the final product.

Synthetic Routes

Multiple synthetic approaches can be employed to produce (R)-5-Methylchroman-4-amine hydrochloride. One notable method involves the use of ortho-hydroxyacetophenones in acid-promoted reactions with dimethyl sulfoxide, yielding functionalized chroman derivatives with specific stereochemistry. Another approach utilizes Friedel-Crafts acylation followed by cyclization processes to form the chroman core structure, which can then be further modified to introduce the amine group at the 4-position and establish the correct stereochemistry.

The stereoselective synthesis of this compound is particularly important, as the biological activity may be significantly influenced by the specific three-dimensional arrangement of atoms. Researchers employ various chiral catalysts and reagents to control the stereochemical outcome of key synthetic steps, ensuring the predominance of the desired R-configuration at the 4-position.

Analytical Characterization

The structural characterization and purity assessment of (R)-5-Methylchroman-4-amine hydrochloride typically involve several complementary analytical techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular connectivity and confirmation of the stereochemical configuration.

-

Mass Spectrometry (MS) enables the determination of the molecular weight and fragmentation patterns, confirming the molecular formula and structure.

-

Thin Layer Chromatography (TLC) is commonly used for monitoring reaction progress and assessing the purity of intermediate and final products.

-

High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, allows for the separation and quantification of stereoisomers, which is crucial for confirming the stereochemical purity of the compound.

These analytical methods collectively provide comprehensive characterization of (R)-5-Methylchroman-4-amine hydrochloride, ensuring its identity, purity, and stereochemical integrity for research applications.

| Biological Activity | Potential Mechanisms | Relevance to (R)-5-Methylchroman-4-amine HCl | Source |

|---|---|---|---|

| Anti-inflammatory | Modulation of inflammatory mediators | Structural features suggest potential activity | |

| Neuroprotective | Antioxidant effects, modulation of neurotransmitter systems | Observed in chroman derivatives with similar structures | |

| Enzymatic Interactions | Influence on enzymatic activity | Structural characteristics suggest potential interactions | |

| Receptor Binding | Interaction with biological receptors | Amine functional group provides potential binding site |

Current Research and Applications

Research on (R)-5-Methylchroman-4-amine hydrochloride continues to explore its efficacy and safety profiles in various therapeutic contexts. The compound's structural characteristics suggest potential interactions with biological targets, which may influence enzymatic activity or receptor binding.

Medicinal Chemistry Research

In medicinal chemistry, (R)-5-Methylchroman-4-amine hydrochloride serves as an important scaffold for developing new therapeutic agents. Researchers are investigating modifications to its structure to optimize biological activity, pharmacokinetic properties, and safety profiles. The stereoselective synthesis and structure-activity relationships of this compound and its derivatives remain active areas of research.

Future Research Directions

The continued investigation of (R)-5-Methylchroman-4-amine hydrochloride and related compounds presents several promising research directions:

Mechanism of Action Studies

Detailed investigations into the molecular mechanisms underlying the biological activities of (R)-5-Methylchroman-4-amine hydrochloride would enhance understanding of its potential therapeutic applications. This includes identifying specific protein targets, characterizing binding interactions, and elucidating downstream signaling pathways affected by the compound.

Structure Optimization

Medicinal chemistry efforts focused on modifying the structure of (R)-5-Methylchroman-4-amine hydrochloride could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. Structure-activity relationship studies would guide these optimization efforts, potentially resulting in improved drug candidates.

Preclinical and Clinical Evaluation

For promising applications, advancing (R)-5-Methylchroman-4-amine hydrochloride or its optimized derivatives through preclinical and potentially clinical studies would be necessary to establish safety and efficacy profiles in relevant disease models and ultimately in human subjects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume